Benzofuran-4-carbonitrile
Overview
Description
Benzofuran-4-carbonitrile is a chemical compound with the molecular formula C9H5NO. It is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring.
Mechanism of Action
Target of Action
Benzofuran-4-carbonitrile is a complex organic compound that interacts with various targets. Benzofuran derivatives have been found to interact with nuclear receptors and stimulate transcriptional activities in a hormone-dependent fashion .
Mode of Action
The interaction of this compound with its targets results in various changes. For instance, it has been suggested that the catalytic sites for benzofurans in the target biomolecule are those with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .
Biochemical Pathways
This compound may affect various biochemical pathways. Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
It has been noted that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to have a wide range of biological and pharmacological activities, including anticancer properties .
Biochemical Analysis
Biochemical Properties
Benzofuran-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives have been identified as potent inhibitors of protein kinase CK2, an enzyme involved in cell proliferation and survival . The interaction between this compound and CK2 involves binding to the enzyme’s active site, thereby inhibiting its kinase activity. Additionally, this compound has been shown to inhibit diapophytoene desaturase (CrtN), an enzyme involved in the biosynthesis of staphyloxanthin, a virulence factor in Staphylococcus aureus . This inhibition disrupts the bacterial cell membrane, leading to reduced virulence.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This compound affects cell signaling pathways, such as the RAS/RAF/MEK/ERK pathway, by reducing the phosphorylation levels of extracellular signal-regulated kinase (ERK) . This inhibition leads to cell cycle arrest and promotes programmed cell death. Furthermore, this compound influences gene expression and cellular metabolism, contributing to its anticancer properties.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits protein kinase CK2 by binding to its active site, preventing the phosphorylation of target proteins . Additionally, this compound interacts with diapophytoene desaturase (CrtN), inhibiting its activity and disrupting bacterial cell membrane integrity . These interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to this compound can lead to cellular adaptation, resulting in altered responses to the compound. Long-term studies in vitro and in vivo have demonstrated that this compound can induce sustained effects on cellular processes, including apoptosis and cell cycle regulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing bacterial virulence . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic benefits. These findings underscore the importance of optimizing dosage regimens to maximize the therapeutic potential of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body. This compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also determined by its affinity for specific binding sites, which can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-4-carbonitrile can be achieved through various methods. One common approach involves the cyclization of 2-hydroxyphenylacetonitrile under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions to form the benzofuran ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-4-carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Benzofuran-4-carboxylic acid.
Reduction: Benzofuran-4-amine.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Benzofuran-4-carbonitrile has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and antibacterial agents.
Comparison with Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
Benzofuran-2-carbonitrile: Another derivative with similar properties but different reactivity.
Benzothiophene: A sulfur analog of benzofuran with distinct chemical properties.
Uniqueness: Benzofuran-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-benzofuran-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQONKRSTAUGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313266 | |
Record name | 4-Benzofurancarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95333-17-8 | |
Record name | 4-Benzofurancarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95333-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzofurancarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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